molecular formula C7H6ClN3 B2562972 7-Chloro-2-methylimidazo[1,2-a]pyrimidine CAS No. 1289058-18-9

7-Chloro-2-methylimidazo[1,2-a]pyrimidine

Cat. No. B2562972
CAS RN: 1289058-18-9
M. Wt: 167.6
InChI Key: ANGDSMWMKURSTM-UHFFFAOYSA-N
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Description

7-Chloro-2-methylimidazo[1,2-a]pyrimidine is a chemical compound with the formula C7H6CLN3 . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of 2-methylimidazo[1,2-a]pyridine involves the reaction of 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide . The resulting 2-methylimidazo[1,2-a]pyridine can then react with bromine and iodine to form 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .


Molecular Structure Analysis

The molecular structure of 7-Chloro-2-methylimidazo[1,2-a]pyrimidine was confirmed by X-ray structural analysis . The InChI code for this compound is 1S/C8H7ClN2/c1-6-5-11-3-2-7(9)4-8(11)10-6/h2-5H,1H3 .


Chemical Reactions Analysis

The interaction of 2-methylimidazo[1,2-a]pyridine with Br2 in CHCl3 leads to the substitution of a hydrogen atom at the C-3 carbon atom, forming 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .


Physical And Chemical Properties Analysis

The molecular weight of 7-Chloro-2-methylimidazo[1,2-a]pyrimidine is 166.61 . Unfortunately, the search results do not provide further information on its physical and chemical properties.

Scientific Research Applications

Mechanism of Action

Target of Action

The primary targets of 7-Chloro-2-methylimidazo[1,2-a]pyrimidine It is known that imidazo[1,2-a]pyridine analogues have been recognized as important agents against tuberculosis .

Mode of Action

The specific mode of action of 7-Chloro-2-methylimidazo[1,2-a]pyrimidine Imidazo[1,2-a]pyridine analogues have been shown to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .

Biochemical Pathways

The specific biochemical pathways affected by 7-Chloro-2-methylimidazo[1,2-a]pyrimidine It is known that imidazo[1,2-a]pyridine analogues can be functionalized through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 7-Chloro-2-methylimidazo[1,2-a]pyrimidine One of the imidazo[1,2-a]pyridine analogues, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing .

Result of Action

The molecular and cellular effects of 7-Chloro-2-methylimidazo[1,2-a]pyrimidine It is known that imidazo[1,2-a]pyridine analogues have shown significant activity against mdr-tb and xdr-tb .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 7-Chloro-2-methylimidazo[1,2-a]pyrimidine It is known that the direct functionalization of imidazo[1,2-a]pyridine derivatives has been considered as one of the most efficient strategies for their construction .

Safety and Hazards

While specific safety and hazard information for 7-Chloro-2-methylimidazo[1,2-a]pyrimidine is not available in the search results, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

7-chloro-2-methylimidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-5-4-11-3-2-6(8)10-7(11)9-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGDSMWMKURSTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CC(=NC2=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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